Glycoluril

Description

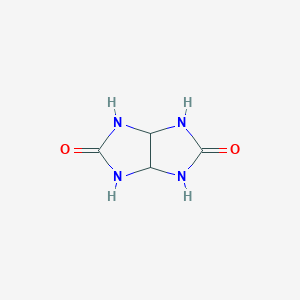

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVSTMAPERLKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(NC(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031380 | |

| Record name | Glycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyleneurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-46-8 | |

| Record name | Glycoluril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyleneurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycoluril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroimidazo[4,5-d]imidazole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENEUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H2W4OS13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Glycoluril and Its Derivatives

Classical Synthesis Approaches of Glycoluril

Classical methods for synthesizing this compound primarily involve condensation reactions, often employing strong acid catalysts and various solvents.

The most common classical synthesis of this compound involves the condensation of urea (B33335) with α-dicarbonyl compounds, most notably glyoxal (B1671930) . This reaction typically proceeds under acidic conditions. A wide range of α-dicarbonyl compounds, including 1,2-dioxoethanes (glyoxals), bis(1,2-diketones), and cyclic diketones, can be used to synthesize this compound derivatives with varying substituents at the C(3a) and C(6a) atoms .

Common catalysts employed in these classical condensation reactions include strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), formic acid (HCO₂H), acetic acid (AcOH), and trifluoroacetic acid (TFA) . In some instances, alkaline catalysis using potassium hydroxide (B78521) (KOH) has also been reported . Solvents for these reactions can vary from water, methanol, and ethanol (B145695) to benzene (B151609) and toluene, with reaction temperatures ranging from room temperature to boiling points and reaction times from minutes to several hours .

For example, this compound can be synthesized by reacting two equivalents of urea with glyoxal, achieving yields as high as 90% . A patented technique describes the synthesis of this compound from urea and glyoxal in the presence of sulfuric acid . Another method involves adding an aqueous solution of glyoxal to a saturated suspension of this compound, with urea dissolved in the aqueous solution (10-50 wt.%), in the presence of an acid catalyst. The urea to glyoxal molar ratio is typically 2.01-2.3, and the reaction is carried out at 50-100 °C. The precipitated this compound is then filtered and separated, and the reaction solution can be recycled for continuous production .

Optimization efforts for this compound synthesis have focused on improving yields, reducing reaction times, and mitigating harsh conditions associated with classical methods . While traditional acid catalysts like HCl and CF₃COOH are effective, some reported methods suffer from drawbacks such as longer reaction times and corrosive conditions .

Research has explored the use of various catalysts to enhance the efficiency of these condensations. For instance, phosphoric anhydride (B1165640) (P₄O₁₀), Fe(OTf)₃, Bi(OTf)₃ (where Tf = CF₃SO₂), trimethylsilyl (B98337) chloride (TMSCl), HZSM-5 and ZSM-5 nanozeolites, heteropolyacid H₃PW₁₂O₄₀, and boron trifluoride etherate (Et₂O·BF₃) have been investigated . The use of phosphotungstic acid as a catalyst has been reported to achieve this compound yields up to 100% .

Mechanistic studies often propose a stepwise reaction pathway. For example, in the presence of etidronic acid (HEDP) as a catalyst, the condensation reaction of ureas with 1,2-dicarbonyl compounds in water is proposed to be stepwise . Similarly, a proposed mechanism for this compound synthesis involving P₄O₁₀ suggests an initial hydration of carbonyl groups, followed by phosphorylation by P₄O₁₀ to form a pentacoordinate phosphate (B84403) intermediate . The polycyclic structure of P₄O₁₀ is believed to contribute to its faster reactivity compared to acyclic phosphoric acid (H₃PO₄) .

The following table summarizes some classical synthesis conditions and their outcomes:

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Notes | Reference |

| Urea, Glyoxal | H₂SO₄ | Aqueous | 50-100 °C | Not specified | Not specified | Continuous production, urea/glyoxal molar ratio 2.01-2.3 | |

| Urea, Glyoxal | HCl (8-10 M conc.) | Water | 75 °C | 1-2 hours | Up to 80% | Optimized procedure for purity and yield | |

| Urea, 1,2-Diketones | H₃PW₁₂O₄₀ | Methanol | Ambient | 2 hours (for glyoxal) | 75% (for glyoxal) | Heteropolyacid catalyst | |

| Urea, 2,3-Butanedione | H₃PW₁₂O₄₀ | Methanol | Ambient | 5.5 hours | Quantitative | Heteropolyacid catalyst | |

| Urea, 2,3-Hexanedione | H₃PW₁₂O₄₀ | Methanol | Ambient | 48 hours | 83% | Heteropolyacid catalyst |

Condensation Reactions with Urea and α-Dicarbonyl Compounds

Advancements in Green Chemistry Synthesis of this compound Derivatives

Driven by the increasing demand for sustainable chemical processes, significant advancements have been made in developing green chemistry approaches for synthesizing this compound derivatives. These methods aim to minimize environmental impact by reducing solvent use, employing benign catalysts, and utilizing aqueous media.

Solvent-free approaches offer substantial environmental benefits by eliminating the need for volatile organic compounds. One such method involves the grinding of α-diketones (e.g., benzil) with urea or thiourea (B124793) at room temperature in a mortar and pestle . This mechanochemical approach provides an eco-friendly and efficient route, often leading to good product yields and easy isolation .

Another solvent-free protocol involves the use of trimethylsilyl chloride (TMSCl) as a catalyst for the condensation of α-diketone compounds with urea or thiourea derivatives . This method is characterized by its efficiency, rapidity, and environmentally benign nature, offering advantages such as good product yields, short reaction times, and facile purification .

The development of environmentally benign acid catalysts is a key aspect of green this compound synthesis. Heteropolyoxometalates, such as H₃PW₁₂O₄₀ and H₄SiMo₃W₉O₄₀ (Keggin types), NaP₅W₃₀O₁₁₀ (Preyssler type), and K₆P₂Mo₁₈O₆₂ (Wells-Dawson type), have demonstrated excellent catalytic activity in the condensation of vicinal diketones and glyoxal with urea and methylurea (B154334) . These catalysts enable the formation of this compound derivatives quantitatively or with high yields under mild conditions .

Another "green catalyst" that has been successfully employed is etidronic acid (HEDP) . This method allows the condensation of ureas with 1,2-dicarbonyl compounds to occur in water at temperatures of 80-90 °C within 20-40 minutes, with a 1:1 ratio of urea to HEDP. A significant advantage is that the aqueous filtrate containing HEDP can be reused for subsequent reaction cycles, as the catalyst is not consumed during the reaction .

Deep eutectic solvents (DESs) have also emerged as green alternatives, with choline (B1196258) chloride:p-TSA (ChCl:p-TSA) and choline chloride:oxalic acid (ChCl:OA) DESs being screened as catalysts for this compound synthesis . These acids are noted for being easy to prepare, safe to handle, environmentally benign, and recyclable for up to four cycles without significant loss of yield .

The following table highlights some green catalytic approaches:

| Reactants | Catalyst | Solvent/Conditions | Temperature | Time | Yield | Notes | Reference |

| Urea, Glyoxal | P₄O₁₀ | Aqueous solution | Room Temp. | 10 minutes | 52-79% | Catalyst and solvent recyclable | |

| Urea, 1,2-Dicarbonyl compounds | Etidronic Acid (HEDP) | Water | 80-90 °C | 20-40 minutes | 99-100% (for this compound) | Catalyst recyclable | |

| Urea, Benzil | None | Grinding (solvent-free) | Room Temp. | Not specified | Good yields | Eco-friendly, easy isolation | |

| Urea/Thiourea, α-Diketone | TMSCl (10 mol%) | Solvent-free | Not specified | Short | Good yields | Efficient, rapid, environmentally benign |

The use of water as a reaction medium is a cornerstone of green chemistry, significantly reducing the environmental footprint of chemical processes. Several strategies for this compound synthesis in aqueous media have been developed.

One notable method involves the synthesis of this compound derivatives in water at room temperature using phosphoric anhydride (P₄O₁₀) as a catalyst . This protocol is highly efficient, rapid (approximately 10 minutes), and atom-economic. A significant advantage is the recyclability of the aqueous solution containing P₄O₁₀, allowing for multiple catalytic turnovers and thus substantially reducing waste . While H₃PO₄ can also be used, P₄O₁₀ generally provides higher yields and faster reaction times due to its polycyclic structure facilitating rapid intermediate formation .

Another aqueous medium strategy utilizes etidronic acid (HEDP) as a "green catalyst" for the condensation of ureas with 1,2-dicarbonyl compounds . This method, performed in water at 80-90°C for 20-40 minutes, yields glycolurils effectively, and the aqueous filtrate containing the HEDP catalyst can be reused for subsequent syntheses . Compared to older methods using mineral acids in aqueous solutions at room temperature, which often required 12-48 hours for 20-50% yields, these green aqueous strategies offer substantial improvements in reaction time and yield .

Catalytic Approaches with Environmentally Benign Acids

Derivatization Strategies for this compound Scaffolds

The chemical modification of the this compound scaffold is a crucial area of research, allowing for the tailoring of its properties for various applications. These derivatization strategies primarily involve modifications at the nitrogen atoms and the carbonyl groups, as well as the incorporation into novel architectures through methods like ring-closing metathesis and the formation of ether derivatives.

N-Substitution Reactions

The nitrogen atoms of the this compound core are highly reactive and can undergo various substitution reactions, leading to a wide range of N-functionalized derivatives.

Alkylation of this compound is a well-established method to introduce alkyl groups onto the nitrogen atoms. This process can be used to regulate the biological activity of tetra-N-substituted this compound compounds. Common alkylating agents include dimethyl sulfate (B86663) and methyl iodide, typically employed in liquid-phase reactions with alkyl halides. An example of an N-alkylated derivative is tetramethylthis compound, also known as Temgicoluril. While specific arylation methods are not detailed in the provided information, the general concept of N-substitution encompasses the introduction of aryl groups.

This compound's nitrogen atoms are also susceptible to halogenation, acylation, phosphorylation, nitration, and nitrosation reactions. For instance, tetraacetylthis compound (TAGU) can be synthesized by reacting this compound with acetic anhydride. Halogenated derivatives, such as tetrachlorothis compound and tetrabromothis compound, are produced from this compound and find use as biocides in water treatment and disinfection . Nitration with nitrating acid (a mixture of concentrated nitric acid and concentrated sulfuric acid) can lead to explosive derivatives like dinitrothis compound (B187610) and tetranitrothis compound .

Alkylation and Arylation Methods

Carbonyl Group Modifications, including Thionization and Reduction

The carbonyl groups within the this compound structure can also be modified. Thionization reactions involve the replacement of carbonyl oxygen atoms with sulfur atoms, leading to thiothis compound derivatives. Additionally, reduction reactions can occur at the carbonyl groups of glycolurils, altering their chemical properties and opening pathways to new compounds.

Ring-Closing Metathesis for Novel this compound Architectures

Ring-closing metathesis (RCM) has emerged as a valuable strategy for synthesizing novel, concave-shaped this compound derivatives. This approach typically involves the tetra-N-allylation of this compound, followed by an intramolecular RCM reaction. The advantages of this method include mild reaction conditions, the selective formation of a single product, and good yields. The resulting double bonds from the metathesis sequence can serve as further handles for introducing additional functional groups.

Formation and Etherification of Tetramethylol this compound

Tetramethylol this compound (TMGU), also known as Tetrakis(hydroxymethyl)this compound, is a significant derivative formed by the condensation of this compound with formaldehyde (B43269) (methanal). This reaction is a key step in producing various derivatives.

The hydroxyl groups of tetramethylol this compound are highly reactive and can undergo etherification. This process involves reacting tetramethylol this compound with alcohols, such as methyl or ethyl alcohol, in the presence of an acid catalyst like hydrochloric acid (HCl) or nitric acid (HNO3). The reaction is typically carried out at temperatures not exceeding 55 °C. An important product of this etherification is tetramethoxymethylthis compound, which is utilized as a curing agent.

Supramolecular Chemistry of Glycoluril Based Systems

Glycoluril as a Core Building Block for Macrocyclic Host Molecules

This compound serves as a fundamental monomer in the synthesis of various macrocyclic host molecules due to its unique structural features, including its rigid backbone and the presence of four acidic hydrogen atoms amenable to chemical reactions . This versatility allows for the creation of host molecules capable of interacting with cationic, anionic, or neutral guest molecules . Beyond macrocycles, this compound derivatives have also been utilized in the construction of molecular clips, tweezers, baskets, and three-dimensional capsules, highlighting their broad utility in molecular recognition and self-assembly .

Cucurbit[n]urils (CB[n]) Derived from this compound

Cucurbit[n]urils (CB[n]) are a prominent family of macrocyclic molecules synthesized from this compound monomers linked by methylene (B1212753) bridges (−CH₂−) . The name "cucurbituril" is derived from their resemblance to a pumpkin, characteristic of the Cucurbitaceae family . These compounds are particularly valuable in host-guest chemistry due to their ability to encapsulate a wide range of neutral and cationic species .

The synthesis of cucurbit[n]urils typically involves the acid-catalyzed condensation of this compound with formaldehyde (B43269) . Robert Behrend first synthesized these compounds in 1905, though their structure was not fully elucidated until 1981 . The reaction generally yields a mixture of CB[n] homologs, where 'n' represents the number of this compound units .

Commonly isolated homologs include CB , CB , CB , CB , CB , and CB . While CB can be readily prepared as the sole macrocyclic product under specific conditions (e.g., in concentrated H₂SO₄ above 100 °C), obtaining other homologs often requires milder reaction conditions and subsequent difficult separation processes . The synthesis mechanism is thought to involve dimer formation, followed by the creation of oligomer ribbons, and finally ring closure . Microwave-assisted synthesis has been explored as an efficient method, with synthesis in HCl yielding CB , CB , CB , and CB efficiently at 160 °C in 10 minutes, and synthesis in H₂SO₄ primarily yielding CB at 160 °C in 3 minutes .

The internal cavity volumes of some common CB[n] homologs are presented in the table below:

| Cucurbit[n]uril Homolog | Number of this compound Units (n) | Internal Cavity Volume (ų) |

| CB | 5 | 82 |

| CB | 6 | 164 |

| CB | 7 | 279 |

| CB | 8 | 479 |

| CB | 10 | 870 |

CB[n] molecules are characterized by a rigid, barrel-shaped structure with a hydrophobic cavity and two identical, hydrophilic portals lined by carbonyl oxygen atoms . These carbonyl groups are tilted inwards, forming a partly enclosed cavity . The dimensions of CB[n] vary with 'n'; for instance, CB has a cavity height of approximately 9.1 Å, an outer diameter of about 5.8 Å, and an inner diameter of around 3.9 Å .

Structural variants of CB[n] have been developed to tune their properties. This includes "inverted" cucurbit[n]urils (iCB[n]), which contain a single this compound unit oriented inward, altering the cavity environment . Functionalization strategies involve using substituted this compound precursors or other aldehydes in the condensation reaction to introduce various functional groups onto the CB[n] scaffold . For example, monosubstituted CB derivatives can be prepared by reacting this compound with a mixture of a monoaldehyde and formaldehyde . Such modifications can enhance solubility, particularly in water, or introduce specific interaction sites for targeted applications .

Cucurbit[n]urils exhibit remarkable host-guest binding properties, characterized by high affinities and selectivity for specific guests . The primary driving forces for complexation include hydrophobic interactions within the non-polar cavity and cation-dipole interactions between the guest and the highly polarized ureidyl portals . The poor interaction of the CB[n] cavity with water contributes significantly to the high-affinity binding, as the displacement of high-energy water molecules by a hydrophobic guest is highly exothermic .

CB[n]s show a strong preference for cationic species, moderate affinity for neutral guests, and minimal affinity for anionic species . The binding affinities can be exceptionally high, with reported values up to 10¹⁷ M⁻¹ for certain CB-guest pairs . For instance, CB demonstrates remarkably high affinity for guests such as ferrocene (B1249389) and adamantane (B196018) derivatives in water . The binding can also influence the inherent properties of guests, such as their acid-base equilibria, due to the altered microenvironment within the host cavity .

The strong and reversible host-guest interactions of CB[n]s make them ideal "molecular beads" for the construction of oligo- and polyrotaxane assemblies . In these supramolecular architectures, macrocyclic CB[n] molecules are threaded onto linear guest molecules (strings), forming mechanically interlocked structures .

A notable example involves the use of CB to construct polyrotaxane polymers with high structural regularity . This can be achieved by threading CB onto diamine "strings" and then linking these pseudorotaxanes with metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Ag⁺, Cd²⁺) to form one- or two-dimensional coordination polymers . The ability of CB to form ternary complexes further expands the possibilities for building complex supramolecular assemblies . These assemblies have potential applications in various fields, including molecular switches and advanced materials .

Fundamental Host-Guest Binding Mechanisms and Affinities

Bambus[n]urils (BU[n]) from this compound Precursors

Bambus[n]urils (BU[n]) represent a relatively new class of macrocyclic compounds derived from this compound precursors . Unlike CB[n]s, which are formed from unsubstituted this compound, BU[n]s are typically synthesized from N,N'-disubstituted this compound units connected through methylene bridges . This structural difference leads to distinct host-guest properties.

The synthesis of BU[n]s often involves the acid-catalyzed Mannich-type condensation of disubstituted this compound with paraformaldehyde in specific solvents . The size of the macrocycle can be controlled by a template . For example, bambus uril (BU ) was synthesized through the HCl-catalyzed condensation of 2,4-dimethylthis compound with formaldehyde .

A key characteristic of bambus[n]urils is their ability to act as highly effective and selective anion receptors . Their hydrophobic cavity, often featuring methine hydrogen atoms, facilitates strong hydrogen bonding interactions with inorganic anions . For instance, a hexameric bambusuril with benzyl (B1604629) substitution has demonstrated anion binding affinities exceeding 10⁹ M⁻¹ for halide anions . BU possesses a significantly deeper cavity (12.7 Å) compared to cucurbit[n]urils (9.1 Å), contributing to its high affinity for negatively charged molecules and ions . This makes them valuable for applications such as anion sensing and quantification in various media, including water .

This compound-Based Molecular Clips and Acyclic Containers

Self-Assembly Phenomena of this compound Derivatives

Hydrophobic Effect Driven Self-Association in Aqueous and Organic Media

The self-association of this compound-based systems is significantly influenced by the hydrophobic effect, especially in aqueous media . This phenomenon is crucial for the formation of various supramolecular structures. In water, amphiphilic compounds, including certain this compound derivatives, aggregate due to hydrophobic forces . While many this compound-containing host molecules are known to self-assemble in organic, nonpolar solvents, their self-assembly in competitive media like water is also observed .

For instance, acyclic containers composed of one to five this compound moieties connected by methylene bridges have demonstrated promising self-association in water . This self-association can sometimes compete with guest encapsulation, which might be undesirable for applications requiring strong host-guest binding . However, this intrinsic tendency to self-associate can be harnessed for the creation of larger, well-defined nano-objects. For example, specific this compound molecular clips, when rendered water-soluble by the attachment of solubilizing groups, can promote self-association .

Formation of Well-Defined Nano-Objects (e.g., "Tennis Balls," "Softballs," "Golf Balls," "Razorblades," "Cigars")

The self-assembly of this compound derivatives can lead to the formation of precisely shaped nano-objects, often driven by a strong hydrophobic effect . Pioneering work, particularly by Nolte's group, has shown that this compound-based clips can self-assemble into diverse nano-architectures . These structures are stabilized by multiple hydrogen bonds and other non-covalent interactions.

Examples of these well-defined nano-objects include:

"Tennis Balls" : Certain this compound building blocks, possessing multiple hydrogen bond donor and acceptor functionalities and an intrinsic rigid curvature, can self-assemble into dimeric, sphere-like structures stabilized by numerous hydrogen bonds (e.g., 24 hydrogen bonds in one reported capsule) . These capsules can encapsulate small guest molecules in solution .

"Golf Balls" and "Razorblades" : Water-soluble clip receptors with long hydrocarbon tails attached to nitrogen atoms have been shown to form well-defined vesicles in water, with diameters ranging from 500 to 4000 Å . The dimerization propensity of these clips, where one sidewall fills the cavity of its dimeric partner, is utilized in the formation of these self-assembled architectures .

Host-Guest Chemistry and Molecular Recognition by Clips

This compound-based molecular clips are prominent receptors in supramolecular chemistry, recognized for their ability to bind a variety of guest molecules through non-covalent interactions such as hydrogen bonding, π-π interactions, and electrostatic forces . These clips typically feature a rigid, U-shaped cavity, making them ideal hosts for specific guests .

Guest Encapsulation and Complexation Studies

This compound molecular clips exhibit high affinity and selectivity for various guests, with complexation often investigated using techniques like 1H NMR, UV/Vis, and fluorescence titrations, and isothermal titration calorimetry (ITC) .

Binding of Aromatic Cations : Molecular clips with aromatic sidewalls and negative electrostatic potential cavities show high affinity for planar and cationic aromatic guests . For instance, a this compound molecular clip (compound 1 in some studies) demonstrated potent and selective recognition of cationic dyes in water, such as naphthalene (B1677914) diimide (NDI+), perylene (B46583) diimide (PDI+), Azure A, and methylene blue . The binding affinity for methylene blue was reported as high as 3.92 × 10^7 M^-1 . This strong binding is attributed to cation-π interactions, ion-dipole interactions, and the hydrophobic effect .

Binding of Dihydroxyaromatics : this compound clips are also effective hosts for dihydroxybenzene derivatives like resorcinol (B1680541) and catechol . Studies have revealed detailed mechanisms of complexation, showing that both "inner" (within the clip cleft) and "outer" binding mechanisms can occur . For example, a this compound clip with N-(4-methoxyphenyl)isonicotinamide sidewalls showed an equilibrium constant (K) of 2340 M^-1 for associating one resorcinol molecule via an "inner" mechanism at 283 K . Some clips can even complex two resorcinol molecules, a deviation from the typical 1:1 stoichiometry .

A summary of representative host-guest binding constants for this compound clips is presented in the table below:

| Host System Type | Guest Type | Binding Constant (K_a) | Solvent | Key Interactions | Reference |

| This compound Molecular Clip | Methylene Blue | 3.92 × 10^7 M^-1 | Water | Cation-π, Ion-dipole, Hydrophobic effect | |

| This compound Molecular Clip | Resorcinol | 2340 M^-1 (at 283 K) | - | Hydrogen bonding, π-π interactions | |

| This compound Molecular Clip | Catechol | 60 M^-1 | - | Hydrogen bonding, π-π interactions | |

| This compound Molecular Clip | 2,7-dihydroxynaphatlene | 7100 M^-1 | - | Hydrogen bonding, π-π interactions | |

| This compound Trimer (Triptycene-capped) | Alkylammonium ions | 10^6 – 10^12 M^-1 (CB[n] range) | Water | Hydrophobic effect, Intracavity water release, Ion-dipole |

Influence of Electrostatic Interactions on Recognition Properties

Electrostatic interactions play a dominant role in the recognition properties of this compound-based clips . The ureidyl C=O groups of the this compound building blocks are regions of highly negative electrostatic potential . This negative potential, along with the presence of solubilizing groups like sulfonates, significantly influences guest binding .

For example, in water-soluble this compound molecular clips, ion-dipole interactions can occur between ammonium (B1175870) ions of the guest and the C=O groups of the host . Additionally, pendant cationic groups on the guest can interact with anionic solubilizing groups on the host . The cavity of the clip, often shaped by aromatic surfaces with negative electrostatic potential, facilitates cation-π interactions with suitable aromatic iminium ions . The importance of cation-π interactions is highlighted by the vastly different affinities observed for closely related neutral and cationic guests, with affinity differences up to 380-fold for some pairs . This demonstrates how charge distribution and electrostatic complementarity are critical for selective and strong binding.

Supramolecular Polymers and Oligomers from this compound Dimers

This compound dimers have emerged as promising building blocks for the construction of supramolecular polymers and oligomers, particularly in aqueous solutions . This area is gaining attention due to its potential in creating adaptive materials for biological and medical applications .

While monomeric this compound clips can self-associate, methylene-bridged this compound dimers terminated with aromatic sidewalls have shown an even higher tendency to self-associate compared to monomeric clips . This enhanced self-association ability is crucial for the formation of supramolecular polymers.

Research has demonstrated the synthesis of this compound dimers that self-associate into linear oligomers in water . For instance, a specific this compound dimer (compound 13a) was found to form discrete dimeric complexes in water with association constants of (2.6 ± 0.1) × 10^3 M^-1 and (2.1 ± 0.2) × 10^3 M^-1, as determined by NMR and ITC, respectively . Increasing the ionic strength of the solution further favored the self-association of this dimer . The degree of polymerization for these supramolecular aggregates can be calculated using models like the isodesmic model and the Carothers equation, providing quantitative insights into their formation . This ability to form linear oligomers in water positions this compound dimers as significant components for developing novel supramolecular polymeric materials.

Advanced Applications and Research Areas of Glycoluril Compounds

Catalysis and Organocatalysis Utilizing Glycoluril Scaffolds

This compound and its derivatives are increasingly recognized as potent organocatalysts, leveraging their structural features to facilitate a wide array of organic reactions. Their ability to form stable hydrogen bonds makes them particularly effective in designing solid acids and promoting various organic transformations.

One notable application of this compound-based compounds in organocatalysis is the chemoselective N-tert-butoxycarbonylation of amines. Diphenylthis compound has been reported as an efficient organocatalyst for the N-tert-butoxycarbonylation of a diverse range of aliphatic, aromatic, and heterocyclic amines. This method offers several advantages, including mild reaction conditions, the formation of a single product, good yields, and the reusability of the catalyst. Crucially, it avoids the formation of undesirable side products such as urea (B33335), oxazolidinone, and isocyanate derivatives.

Another example involves thiothis compound, which acts as a novel hydrogen-bonding organocatalyst. When combined with N-bromosuccinimide (NBS), thiothis compound facilitates the rapid and efficient α-monobromination of 1,3-dicarbonyl compounds in excellent yields at room temperature, suggesting a bifunctional catalytic mechanism.

This compound scaffolds have been ingeniously integrated into metal-containing systems to mimic the functionalities of natural enzymes and to develop supramolecular catalysts. Inspired by natural enzymes like cytochrome P450, which efficiently catalyze the oxidation of alkane and alkene derivatives, researchers have developed porphyrin cage compounds based on this compound. These systems are utilized in host-guest binding studies, allosterically controlled self-assembled processes, and supramolecular catalysis.

The modification of concave molecules like diphenylthis compound with various metal centers—including rhodium, copper, manganese, and ruthenium—via attached phosphite, pyrazole, pyridine, and porphyrin ligands, leads to supramolecular systems. These systems feature a cavity for substrate binding and a proximal catalytically active metal site for substrate conversion. Such metallohosts have demonstrated catalytic activity in substrate-selective reactions, including the isomerization and hydrogenation of alkenes, oxidation of alcohols, and epoxidation of low molecular weight and polymeric alkenes. These supramolecular catalysts often exhibit characteristics reminiscent of enzymatic processes, such as Michaelis-Menten kinetics and enhanced reaction rates through cooperative binding.

The development of nanostructured catalysts based on this compound has garnered significant interest due to their high specific surface area, enhanced activity, and improved selectivity. Biological-based compounds incorporating acidic groups, such as sulfonic acid (SO3H) and phosphorous acid (PO3H2), have been developed as solid acids, offering advantages like nano-structures, thermal stability, and environmental friendliness.

This compound tetrakis(butane-1-sulfonic acid) (GTBSA) represents a novel nano-sized, crab-like biological urea-based catalyst. Its synthesis involves the reaction of this compound with 1,4-butane sulfonate in acetonitrile, and it has been thoroughly characterized using techniques such as ¹H and ¹³C NMR, FT-IR, mass spectrometry, and CHNS analysis.

GTBSA has proven to be an efficient and reusable promoter for the synthesis of mono- and bis-spiropyrans via one-pot multi-component condensation reactions. The methodology offers significant advantages, including high efficiency, excellent reusability, broad generality, straightforward work-up procedures, high product yields, short reaction times, and a cleaner reaction profile.

Table 1: Performance of GTBSA in Spiropyran Synthesis

| Catalyst | Reaction Type | Yield (%) | Reaction Time | Reusability | Key Advantages |

| GTBSA | One-pot multi-component condensation of isatine, naphthalene-2,3-diol / 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione, and malononitrile (B47326) / 1,3-dicarbonyl compounds to synthesize mono- and bis-spiropyrans | Good to Excellent | Short | Yes | High efficiency, easy work-up, cleaner profile |

This compound tetrakis(methylene phosphorous acid) (GTMPA) is another significant biological-based acidic nano-organocatalyst. It is synthesized through a one-step N-peralkylation of this compound with paraformaldehyde and phosphorous acid under refluxing ethanol (B145695). GTMPA has been extensively characterized by various analytical techniques, including FT-IR, ³¹P NMR, mass spectrometry, XRD, HRTEM, SEM-Mapp., EDX, TGA, DTG, and DTA.

This catalyst has been successfully applied in the synthesis of novel natural henna-based compounds, specifically 3-methyl-1,4-diphenyl-1,4-dihydrobenzo chromeno[2,3-c]pyrazole-5,10-dione derivatives, under neat conditions. Furthermore, a magnetic variant, Fe₃O₄@GTMPA, has been developed as a heterogeneous nano-catalyst for the synthesis of diphenyl nicotinonitrile derivatives through multi-component reactions involving aldehydes, acetophenones, ammonium (B1175870) acetate, and 3-(1H-indol-3-yl)-3-oxopropanenitrile under solvent-free conditions at 110 °C. The use of GTMPA and its magnetic counterpart offers advantages such as high yields, short reaction times, and good reusability.

Table 2: Performance of GTMPA in Organic Synthesis

| Catalyst | Application | Conditions | Yield (%) | Reaction Time | Reusability |

| GTMPA | Synthesis of natural henna-based 3-methyl-1,4-diphenyl-1,4-dihydrobenzo chromeno[2,3-c]pyrazole-5,10-dione derivatives | Neat conditions | High | Short | Yes |

| Fe₃O₄@GTMPA | Synthesis of diphenyl nicotinonitrile derivatives via multi-component reaction | Solvent-free, 110 °C | 69–93% | 35–60 min | Yes |

Both sulfonic acid-tagged (GTBSA) and phosphorous acid-tagged (GTMPA) this compound catalysts have demonstrated significant utility in one-pot multi-component reactions (MCRs). MCRs are highly valued in organic chemistry for their efficiency in synthesizing complex target molecules from three or more starting materials in a single step, minimizing waste and simplifying purification.

Specific applications include:

GTBSA : Catalyzing the one-pot multi-component condensation for the synthesis of mono- and bis-spiropyrans from isatine, naphthalenediols or dihydroxycyclohexadiones, and malononitrile or 1,3-dicarbonyl compounds.

GTMPA : Facilitating the synthesis of natural henna-based 3-methyl-1,4-diphenyl-1,4-dihydrobenzo chromeno[2,3-c]pyrazole-5,10-dione derivatives.

Fe₃O₄@GTMPA : Used for the efficient preparation of diphenyl nicotinonitrile derivatives through multi-component reactions involving various aldehydes, acetophenones, ammonium acetate, and 3-(1H-indol-3-yl)-3-oxopropanenitrile.

The use of these nanostructured this compound-based catalysts in MCRs highlights their role in advancing green and efficient synthetic methodologies, offering advantages such as easy recyclability, high catalytic activity, and selectivity.

Nanostructured this compound-Based Catalysts

Phosphorous Acid Tagged this compound Catalysts

Materials Science and Engineering with this compound Derivatives

This compound derivatives are increasingly employed in materials science and engineering to develop advanced materials with enhanced properties. These applications span from improving the performance of traditional polymeric systems to creating novel functional materials with specific molecular recognition capabilities .

Polymeric Materials and Cross-linking Agents

This compound plays a crucial role in the development of polymeric materials, primarily serving as an effective cross-linking agent . Its ability to form highly crosslinked networks contributes to improved durability, chemical resistance, and thermal stability in various resin systems . This compound-based crosslinkers are compatible with a range of resins, including alkyds, acrylics, and other amino resins, allowing for the formulation of materials with customized performance characteristics .

This compound can be converted with excess formaldehyde (B43269) into tetramethylol this compound, which finds utility as an accelerator in cements . While specific detailed research findings on This compound-formaldehyde (B14462640) polymers directly within cementitious systems are less extensively documented in the provided snippets, its general role as an accelerator highlights its potential to influence the setting and curing processes of cement-based materials .

This compound-modified resins, particularly this compound-melamine-formaldehyde (GUMF) resins, are synthesized through the condensation of urea and/or melamine (B1676169) with formaldehyde . These resins are notable for their excellent crosslinking properties, which are leveraged in applications such as automotive paints and coatings to enhance durability, UV resistance, and scratch resistance .

Research indicates that GUMF resins can be prepared with controlled levels of free formaldehyde and methylol groups, offering insights for tailoring resin compositions for specific applications . For instance, a study on GUMEFA (this compound-melamine-formaldehyde polymer) prepared with hydroxyethylidene diphosphonic acid (HEDP) showed the following characteristics:

| Property | Value Range (wt.%) |

| Free Formaldehyde Content | 1.15–1.34 |

| Methylol Group Content | 0.54–1.56 |

This compound resins can be utilized in high-solid coatings, water-borne coatings, and solvent-based coatings. They demonstrate superior tint retention and salt fog resistance compared to conventional melamine resins. A significant advantage is their ability to reduce the solidification value with acid as a curing agent, leading to lower formaldehyde volatile quantities during baking . The functionality of this compound resins can be increased from four to eight by reacting this compound with hydroxyl acetaldehyde, followed by methylation, thereby improving their cross-linking efficiency .

This compound-based crosslinkers significantly contribute to the improved thermal resistance of cured polyester (B1180765) systems, making them suitable for applications requiring high heat stability . The incorporation of this compound crosslinkers with rigid molecular structures has been shown to enhance the heat resistance and mechanical properties of various polymers .

For example, studies on the thermal curing of N-allylmaleimide (AMI) and 2-ethylhexyl acrylate (B77674) (2EHA) copolymers using this compound crosslinkers (e.g., 1,3,4,6-tetra(2-mercaptoethyl)this compound and 1,3,4,6-tetra(3-mercaptopropyl)this compound) have demonstrated superior performance compared to conventional crosslinkers . The thermal and mechanical properties of these crosslinked polymers are summarized below:

| Property | This compound Crosslinkers | Conventional Crosslinkers (PEMB/TAIC) |

| Glass Transition Temperature (Tg) | 54–59 °C | Lower (specific value not provided) |

| Max. Thermal Decomposition Temp. (Tmax) | 395–409 °C | Lower (specific value not provided) |

| Elasticity | 75–139 MPa | Lower (specific value not provided) |

| Maximum Strength | 3.0–4.1 MPa | Lower (specific value not provided) |

| Adhesion Strength | 6.7–10.7 MPa | Lower (specific value not provided) |

These findings highlight that the rigid structure of this compound compounds efficiently enhances the thermal and mechanical properties of maleimide (B117702) copolymers . Furthermore, 1,3,4,6-tetrakis(methoxymethyl)this compound (B102961) (TMMG), a this compound derivative, is widely used as a crosslinking agent in coatings, photoresists, and microelectronics, enhancing mechanical strength, thermal stability, and chemical resistance due to its ability to form three-dimensional networks .

This compound-Modified Resins (e.g., this compound-Melamine-Formaldehyde Resins)

Nanoporous Materials and Molecular Switches

This compound derivatives exhibit strong potential for applications in the development of nanoporous materials and molecular switches . Nanoporous frameworks, constructed from rigid molecules, are utilized in areas such as gas sorption, storage, and catalysis . A key advancement in this field involves immobilizing molecular switches within these nanopores to create materials responsive to external stimuli . While most molecular switches require conformational freedom, the nanopores can provide sufficient space for efficient isomerization, leading to materials with properties like reversible photochromism, acidochromism, and light-controlled capture and release of metal ions .

Synthetic Receptors in Advanced Materials

This compound derivatives serve as fundamental components in the design and synthesis of advanced materials acting as synthetic receptors . Molecular capsules based on this compound are recognized as unique artificial receptors, valuable for molecular recognition, self-assembly processes, and the development of smart materials . These structures can complex small guest molecules within their inner compartments and facilitate reactions between them .

This compound molecular clips, which are U-shaped molecules, are particularly significant. They are capable of selective homodimerization and exhibit high molecular recognition for dihydroxyaromatic species . These clips can be integrated into polymer backbones, such as in polyurethane chemistry, to create reversibly cross-linked, self-healable polymer materials . Porphyrin cage compounds, synthesized using this compound as a building block, are being explored as artificial receptor molecules to mimic enzyme-substrate binding and catalysis in nature . These compounds are also being investigated as molecular machines for encoding information into synthetic polymer chains, representing a novel approach to long-term data storage .

Liquid Crystals and Supramolecular Gels

This compound derivatives exhibit considerable potential for applications in the development of liquid crystals and supramolecular gels . Molecular clips based on this compound have been shown to induce liquid crystalline behavior upon the addition of suitable guest molecules . This phenomenon demonstrates the ability to manipulate the physical properties of materials through supramolecular interactions.

Furthermore, the synthesis of photo-responsive organogels using azo-benzene this compound supergelators highlights the advanced capabilities of these compounds. The gel-to-sol state can be reversibly controlled by external stimuli such as irradiation and heat, or unidirectionally through incorporation into more stable supramolecular assemblies . This compound molecular clips are also instrumental in constructing chemoresponsive supramolecular polymer networks. These networks, formed through homodimer cross-links, display selective sensitivity towards dihydroxyaromatic species like resorcinol (B1680541) . Organogels derived from this compound clip-polyurethane systems maintain a constant elastic modulus and exhibit distinct chemoresponsive properties, as demonstrated by techniques such as 1H high-resolution magic-angle-spinning NMR spectroscopy and rheological measurements .

Organic Thin-Film Components for Microelectronics

This compound derivatives are recognized for their strong potential in the materials sector, particularly in the development of molecular switches and organic thin-film components for microelectronics . Supramolecular compounds incorporating this compound have been investigated for their utility as components in organic semiconductor materials .

In the realm of microelectronics, this compound-based crosslinkers are valuable for enhancing the performance of thermoset polyester resins, especially in coatings applications . These crosslinkers contribute to improved thermal stability, hardness, scratch resistance, and chemical resistance in cured systems, making them suitable for electronic and electrical components . The crosslinked networks formed by this compound enhance resistance to solvents, acids, and bases, which is crucial for components operating in harsh environments . This compound resins are also employed in protective coatings for industrial machinery, which can include sensitive electronic parts, further demonstrating their utility in this field .

Biomedical and Biological Research Investigations of this compound Compounds

This compound and its derivatives are extensively explored in biomedical and biological research due to their unique properties, including their use as components in pharmaceuticals and as controlled-release molecular containers . These compounds are also investigated for their "molecular recognition" capabilities, serving as molecular sensors for the rapid analysis of amphiphilic components .

Acyclic cucurbit[n]uril-type receptors, which are derived from this compound, demonstrate a range of significant chemical and biological functions. These functions include their ability to solubilize insoluble drugs and act as in vivo reversal agents for neuromuscular blocking agents . Furthermore, these this compound-based compounds have been utilized as cross-reactive components in sensor arrays, enabling the classification and quantification of cancer-related nitroamines and various over-the-counter drugs . The binding of drug molecules to biomacromolecules can also be mediated by the complexation with macrocyclic hosts derived from this compound, such as cucurbiturils .

Enzyme Mimicry and Supramolecular Catalysis in Biological Contexts

This compound-based hosts are actively employed as mimics of biological systems, particularly in the context of enzyme mimicry . The development of porphyrin cage compounds based on this compound has allowed for the creation of artificial receptor molecules that mimic enzyme-substrate binding processes and catalysis observed in nature . These biomimetic strategies often involve combining a catalytically active metal center with a substrate binding cavity to replicate enzymatic functions .

This compound-based molecular clips also function as enzyme mimics . Research extends to this compound-derived molecular tweezers, which are being developed for the selective binding and modification of biologically relevant targets, with a specific interest in their catalytic capabilities within supramolecular containers and as molecular tweezers . For instance, rhodium complexes linked to aza-crown baskets, which are based on diphenylthis compound, have demonstrated the ability to selectively catalyze the hydrogenation of allylic aromatic guests with notable rate enhancements . Additionally, metallo baskets of type 17, also derived from this compound, have been shown to catalyze the stoichiometric oxidation of benzylic alcohols to their corresponding aldehydes .

Molecular Recognition for Biologically Active Compounds

This compound derivatives are widely utilized as synthetic receptors due to their exceptional molecular recognition properties . Extensive studies have focused on the host-guest complexation of this compound derivatives, particularly with aromatic compounds, providing crucial insights into the fundamental principles of supramolecular chemistry . This compound-based molecular clips, characterized by their rigid, U-shaped cavities, serve as excellent receptors for neutral aromatic guests, including phenols and dihydroxybenzenes . The strength of binding for these guests can be significantly influenced by minor modifications to either the host or guest molecule, a result of cooperative effects such as hydrogen bonding, π-π stacking, and a distinct "cavity effect" .

This compound derivatives play a crucial role in drug delivery systems . Acyclic cucurbit[n]uril-type receptors, derived from this compound, have demonstrated the ability to enhance the solubility of hydrophobic drugs like camptothecin (B557342) and PBS-1086 . This increased solubility is achieved through host-guest interactions, which can also protect drugs from environmental factors and improve their bioavailability .

A notable example is compound 27, an acyclic cucurbit[n]uril compound, which exhibits tight binding to neuromuscular blocking agents such as rocuronium, vecuronium, and cisatracurium, functioning as an in vivo reversal agent for these compounds . This container has also been observed to modulate the hyperlocomotive effect in rats that have been treated with methamphetamine . Beyond drugs, this compound derivatives are employed in water treatment systems for binding and removing contaminants, including heavy metals . Cucurbiturils, formed from this compound monomers, have been investigated for their capacity to bind toxic substances, such as potassium cyanide and hydrogen . The ability of cucurbiturils to encapsulate protonated drugs can also lead to pronounced pKa shifts, further impacting drug properties .

This compound-derived molecular clips are recognized as potent and selective receptors for cationic dyes in aqueous media . A tetra-anionic methylene-bridged this compound dimer, for instance, remains monomeric in water, allowing it to fully express its high potency as a selective receptor for cationic dyes . The unique cavity of these molecular clips, characterized by aromatic surfaces with negative electrostatic potential, confers high affinity and selectivity for planar and cationic aromatic guests . This selectivity is a key distinguishing feature from cucurbit[n]uril (CB[n]) receptors, which typically show a preference for aliphatic over aromatic guests .

The mechanism of recognition is predominantly driven by electrostatic effects. These include ion-dipole interactions between ammonium ions and the ureidyl carbonyl groups, interactions between the sulfonate solubilizing groups and pendant cationic groups, and significant cation-π interactions within the host cavity . Host 1, a specific molecular clip, demonstrates high affinity for dicationic guests with large planar aromatic surfaces, such as naphthalene (B1677914) diimide (NDI+) and perylene (B46583) diimide (PDI+), as well as cationic dyes derived from acridine, including methylene (B1212753) blue and azure A . The remarkable affinity of host 1 for methylene blue (Ka = 3.92 × 10^7 M^-1; Kd = 25 nM) enables its selective sequestration and destaining from cells . The substantial difference in affinity (680-fold) observed between cationic methylene blue and neutral methylene violet further underscores the critical role of cation-π interactions in these binding processes .

Interactions with Drugs and Toxic Substances

Applications in Genetic Research

Some this compound derivatives have found application in genetic research. While specific detailed mechanisms of their involvement in genetic studies are a subject of ongoing investigation, their structural properties suggest potential interactions within complex biological environments relevant to genetic analysis and manipulation.

Analytical Applications for Biomolecules (e.g., Glycolipids, Biogenic Amines)

This compound derivatives are utilized for the rapid analysis of crucial biomolecules such as glycolipids and biogenic amines. Beyond direct analysis, macrocyclic compounds derived from this compound, known as cucurbiturils, are employed in the development of sensors. These sensors can detect and quantify various biomolecules including ammonium ions, organic amines, and amino acid derivatives. For instance, a naphthalene-cucurbit uril derivative, possessing ureidyl C=O metal-ion binding sites, forms the basis for fluorescence turn-on assays, enabling the detection of specific ammonium ions like hexanediammonium ion and histamine.

Exploratory Studies of Antimicrobial and Antitumor Activities (Mechanistic Focus)

The biological activities of this compound compounds, particularly their antimicrobial and antitumor properties, are areas of significant exploratory research.

This compound derivatives are recognized for their antibacterial properties and are employed as preservatives and bactericidal agents. For example, tetrachloromothis compound and tetrabromothis compound, synthesized from this compound, function as biocides in water treatment and swimming pool disinfection. The precise mechanisms by which these compounds exert their antimicrobial effects are subject to ongoing investigation, but their efficacy in inhibiting microbial growth is well-documented.

In the realm of antitumor research, supramolecular derivatives of this compound are under development as promising targeted antitumor drugs. These studies aim to elucidate the molecular pathways through which this compound-based compounds interact with cancer cells to inhibit their proliferation or induce cell death.

Environmental and Industrial Chemical Research Applications

This compound's chemical stability and versatile reactivity also lend themselves to a variety of applications in environmental and industrial chemistry, addressing challenges such as material degradation and contaminant removal.

Role as Stabilizers of Organic Compounds Against Photodegradation

This compound and its derivatives are effectively employed as stabilizers of organic compounds, offering protection against photodegradation. This application is crucial in extending the lifespan and maintaining the integrity of various organic materials exposed to light, by mitigating the chemical changes induced by ultraviolet (UV) radiation.

Function as Bleaching Activators

Tetraacetylthis compound (TAGU), a derivative readily prepared from this compound by reaction with acetic anhydride (B1165640), functions as a bleaching activator. It is commonly incorporated into solid detergent formulations, particularly for use with peroxygen bleaches like sodium percarbonate. The mechanism of action involves a process known as perhydrolysis. In an aqueous solution, sodium percarbonate releases hydrogen peroxide (H₂O₂). The perhydroxyl anion (HO₂⁻), formed from the dissociation of hydrogen peroxide in basic conditions, then acts as a nucleophile, attacking the acetyl groups of TAGU. This reaction generates peroxyacetic acid, a more potent bleaching agent than hydrogen peroxide itself, especially effective at lower washing temperatures (below 60 °C).

Remediation of Contaminants (e.g., Metal Ion Adsorption)

This compound-derived macrocycles, specifically cucurbiturils, are increasingly recognized for their utility in environmental remediation, particularly in the removal of heavy metal ions from contaminated water. These compounds possess unique structural features, including polar outer portals lined with carbonyl groups and internal hydrophobic cavities, which enable them to coordinate with and encapsulate various metal ions and clusters. For instance, cucurbit uril (CB ) has demonstrated effectiveness in adsorbing chromium(III) and lead(II) ions from water samples. The adsorption mechanism for these metal ions often follows a pseudo-second-order kinetic model, indicating a complexation process between the metal ions and the cucurbituril (B1219460) host. The ability of this compound derivatives to act as "metal ion control agents" further underscores their potential in addressing environmental pollution.

Utilization in Combinatorial Chemistry Libraries

This compound and its derivatives serve as pivotal core molecules in the creation of combinatorial chemistry libraries, enabling the efficient generation of diverse chemical entities. The inherent structure of this compound provides a robust scaffold for attaching multiple building blocks, facilitating the rapid synthesis of a wide array of compounds .

Role as Core Molecules this compound derivatives are explicitly designed as core molecules for combinatorial chemistry, capable of incorporating between one and six building blocks, with substituted amine radicals being particularly favored . This modularity is crucial for increasing structural diversity within a library, as the synthesis of new core molecules often aims to provide different orientations for the attached groups . The precision offered by this compound core technology aids in assessing dimerization modes or ligand binding domains, even in the absence of three-dimensional structural information .

Structural Diversity and Functionalization The polyfunctionality of this compound's structure, possessing hydrogen donor and acceptor sites, allows for extensive chemical modification and functionalization . This enables the development of multifunctionalized glycolurils, which are then applied in solution-phase synthesis of combinatorial libraries . Researchers have developed methods to differentiate individual reaction sites on the this compound scaffold, facilitating the stepwise synthesis of individual polyfunctionalized compounds . This capability is instrumental in creating libraries with high degrees of skeletal diversity, which are valuable for identifying biologically active molecules .

Applications in Supramolecular Chemistry Beyond their role in traditional combinatorial synthesis, this compound derivatives are fundamental components in supramolecular chemistry. They are key building blocks for well-known supramolecular hosts such as cucurbiturils, bambusurils, and molecular clips . This compound-derived molecular clips, for instance, have been utilized as components in biomimetic catalytic systems and as foundational elements for constructing advanced materials . The progress in designing and synthesizing these this compound molecular clips has led to a rich library of structures with varying association properties, including strong binding with dihydroxyaromatics.

High-Density Energetic Materials (Chemical Structure and Properties)

This compound compounds are also significant in the development of high-density energetic materials, owing to their ability to be highly nitrated, leading to compounds with high energy density and detonation properties. The introduction of nitro or nitroso groups onto the this compound core significantly enhances their energetic characteristics .

Overview of Energetic Derivatives this compound serves as a raw material for the synthesis of various explosives . The chemistry of glycolurils has rapidly advanced, leading to the creation of valuable substances, including independent explosives or their components, due to the polyfunctionality of their structure. Nitration of this compound is a common synthetic route to these energetic derivatives.

Tetranitrothis compound (TNGU) Tetranitrothis compound (TNGU), also known as sorguyl, is a prominent example of a powerful high explosive derived from this compound. It is a nitroamine compound with a high detonation velocity and high density . TNGU typically exists as a white solid with an average density ranging from 1.93 to 2.04 g/cm³ at room temperature, depending on its purity and recrystallization solvent. Its detonation velocity can reach 9,150 m/s at a density of 1.95 g/cm³. While TNGU is considered slightly more powerful than conventional explosives like TNT or RDX, and performs similarly to HMX or HNIW, it is generally more sensitive than the latter compounds.

Dinitro-7,8-dimethylthis compound (DDGM) Dinitro-7,8-dimethylthis compound (DDGM) is another high-energy density compound that has attracted considerable attention in the field of explosives and propellants. As a nitramine, DDGM's chemical structure features a this compound ring substituted with two methyl groups at positions 7 and 8, and two nitro groups attached to the nitrogen atoms of the ring. The combination of these nitro groups and the cyclic structure of DDGM imparts it with high energy density, making it a potential candidate for applications requiring high explosive yield or use in solid rocket propellants.

Other Energetic this compound Compounds Dinitrosoglycolurile compounds, which are this compound derivatives that have undergone dinitrosation, also exhibit potential explosive characteristics due to the presence of nitroso (-NO) groups on the this compound ring. Furthermore, tetranitrodithis compound (TNDGU), synthesized from a this compound dimer, represents another class of powerful energetic materials. TNDGU has a calculated density of 1.93 g/cm³ and a detonation velocity of 8305 m/s. It demonstrates good thermal stability, with a decomposition temperature of 284.8 °C, and shows enhanced resistance to hydrolysis compared to other nitrourea (B1361781) analogues.

Energetic Properties of Key this compound Derivatives The following table summarizes the key energetic properties of some this compound-based compounds:

| Compound | Chemical Structure Feature | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Stability (Decomposition Temp. °C) | Sensitivity |

| Tetranitrothis compound (TNGU) | This compound ring with four nitro groups | 1.93-2.04 | 9,150 (at 1.95 g/cm³) | - | More sensitive than HMX/HNIW |

| Dinitro-7,8-dimethylthis compound (DDGM) | This compound ring with two methyl and two nitro groups | - | - | - | - |

| Tetranitrodithis compound (TNDGU) | This compound dimer with nitro groups | 1.93 (calculated) | 8,305 (calculated) | 284.8 | Low sensitivity to electric discharge |

| Dinitrosoglycolurile | This compound with nitroso groups | - | Potential explosive characteristics | - | - |

Spectroscopic and Analytical Characterization Methodologies for Glycoluril and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for confirming the molecular architecture, evaluating the purity, and probing the electronic and vibrational characteristics of glycoluril and its various modified forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR), is an indispensable tool for the detailed structural analysis of this compound and its derivatives . This technique provides high-resolution information about the atomic connectivity and the electronic environment of specific nuclei within the molecule.

In the ¹H NMR spectra of this compound, the CH-protons typically resonate as doublet signals in the region of 5.1 ppm to 5.7 ppm . For derivatives, the protons of the methine groups (CH–CH) can appear as doublets within a broader range of 4.9–6.4 ppm . The NH groups, characteristic of the urea (B33335) moieties, generally present as singlet peaks. Depending on the derivative, these NH signals can exhibit low-field shifts, with some showing shifts up to 0.5 ppm, and 2,8-N-diacetylthis compound demonstrating a shift of up to 1.6 ppm relative to the parent compound . The observed equivalence of NH groups in the ¹H NMR spectra of 2,8-N-disubstituted glycolurils is indicative of a plane of symmetry (σ₁) passing through the C–C bond .

¹³C NMR spectroscopy provides complementary insights into the carbon skeleton. In 2,8-N-disubstituted glycolurils, the carbonyl (C=O) signals are often equivalent in the ¹³C spectra, reflecting molecular symmetry . The CH carbons typically resonate as paired signals in the regions of 59.5–75.6 ppm . Substitutions on the nitrogen atoms can significantly influence the chemical shifts of adjacent carbons. For example, shielding of one CH carbon by up to 2 ppm and deshielding of the CH carbon on the substitution side by up to 4.4 ppm have been observed in certain derivatives relative to this compound . More pronounced effects include shielding of one CH signal up to 5.1 ppm and a significantly higher deshielding of the CH carbon from the substitution side, up to 11 ppm, in specific this compound derivatives . Carbonyl carbon atoms can experience shielding of approximately 1 ppm, while for 2,8-N-diacetylthis compound, a notable high-field shift of 5.6 ppm for its C=O groups relative to the parent this compound has been reported .

The comprehensive analysis of ¹H and ¹³C NMR spectra enables the precise determination of spatial configurations and the identification of molecular symmetry elements (e.g., σ₁ and σ₂ planes), which dictate the equivalence or non-equivalence of enantiotopic hydrogen and carbon atoms within the bicyclic framework . Furthermore, the presence of electron-acceptor substituents can lead to shielding of C=O carbon atoms, whereas electron-donating N-substituents can cause deshielding of CH–CH carbons, attributed to the rearrangement of electron density and local paramagnetic contributions due to anisotropy .

Table 1: Characteristic NMR Chemical Shifts for this compound and Selected Derivatives

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a common and effective method for monitoring the progress of reactions involving this compound and its derivatives, as well as for their qualitative analysis and separation . While less frequently employed for comprehensive analysis compared to advanced spectral techniques, TLC remains valuable for its simplicity and speed .

Research indicates that the conditions for TLC analysis, including specific mobile phases and stationary phases, are crucial for effective separation. For instance, silica (B1680970) gel 60 F254 is a commonly used stationary phase . Mobile phases often involve mixtures of organic solvents. Examples include chloroform/methanol in an 8:1 v/v ratio and benzene-ethanol in an 8:2 v/v ratio. Detection of this compound compounds on TLC plates can be achieved by spraying with a 10% alcoholic solution of phosphoromolybdic acid, followed by heating to 140 °C.

TLC has been used to determine the retention factors (Rf values) for various this compound derivatives. For example, in certain chromatographic systems, N,N,N,N-tetraethylthis compound exhibited Rf values of 0.41 and 0.55, while N,N-dimethyl-N,N-diethylthis compound showed Rf values of 0.49 and 0.37.

| Compound | Rf Value (System 1) | Rf Value (System 2) | Mobile Phase (Example) | Stationary Phase (Example) |

|---|---|---|---|---|

| N,N,N,N-tetraethylthis compound | 0.41 | 0.55 | Chloroform/Methanol (8:1 v/v) | Silica gel |

| N,N-dimethyl-N,N-diethylthis compound | 0.49 | 0.37 | Chloroform/Methanol (8:1 v/v) | Silica gel |

| This compound and derivatives (general monitoring) | N/A | N/A | Benzene-Ethanol (8:2 v/v) | Silica gel 60 F254 |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for elucidating the precise crystal structures of this compound and its numerous derivatives, providing critical information on molecular geometry, intermolecular interactions, and packing arrangements.

This compound itself is known to exist in at least two distinct polymorphic forms, both of which are orthorhombic and can co-crystallize from aqueous solutions. Form A crystallizes in the Cmcm space group, typically presenting as crystals with an approximately square cross-section and pyramidal caps. In this form, this compound molecules are interconnected through hydrogen bonds, forming two-dimensional networks. Conversely, Form B belongs to the Pnma space group, yielding elongated crystals with an irregularly hexagonal cross-section. This polymorph exhibits a more intricate and less symmetric three-dimensional network of intermolecular hydrogen bonds.

The bicyclic skeleton of this compound adopts a "half-opened book" folded conformation, a consequence of the rigid cis-coupling of its annelated imidazolidinone rings. XRD analysis has precisely determined the dihedral angle between these imidazolidinone rings in this compound to be 124.1°. Furthermore, the nitrogen atoms within the this compound molecule are equidistant from each other.

XRD has been instrumental in confirming the structures of various this compound derivatives. For instance, the crystal structure of 3,4,7,8-tetramethylthis compound reveals a unique hydrogen-bonding motif that differs from related glycolurils, forming two independent, parallel infinite helical chains within the crystal lattice. This specific derivative also possesses a crystallographic plane of symmetry. Single-crystal XRD has also confirmed the structures of complex derivatives, such as 1-[aryl-(diphenylphosphono)methyl]-3,4,6-trimethylglycolurils, this compound tetrakis(butane-1-sulfonic acid) (GTBSA), and this compound tetrakis(methylene phosphorous acid) (GTMPA). The technique has also been applied to this compound trimers and oligomers, revealing their conformations and aggregation behavior, such as the dimeric aggregates formed by a tetramer with xylylene sidewalls. A new fluorescent molecular clip derived from diethoxycarbonyl this compound also had its structure and conformation confirmed by single-crystal XRD.

| Compound | Polymorph/Derivative Type | Space Group (if applicable) | Key Structural Feature/Finding |

|---|---|---|---|

| This compound | Form A | Cmcm | Approximately square cross-section, pyramidal caps, 2D hydrogen-bonded networks. Dihedral angle between imidazolidinone rings: 124.1°. |

| This compound | Form B | Pnma | Elongated, irregularly hexagonal cross-section, 3D hydrogen-bonded structures. |

| 3,4,7,8-tetramethylthis compound | Derivative | N/A | Unique hydrogen-bonding motif forming two independent, parallel infinite helical chains; crystallographic plane of symmetry. |

| This compound-derived molecular clips/trimers | Derivative | N/A | Confirmation of complex conformations and packing in solid state, including open conformations and dimeric aggregates. |

Thermal Analysis Techniques

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG), are indispensable for investigating the thermal stability and decomposition behavior of this compound and its derivatives. These methods provide critical data for understanding material performance under varying temperature conditions.

Thermogravimetric Analysis (TGA)